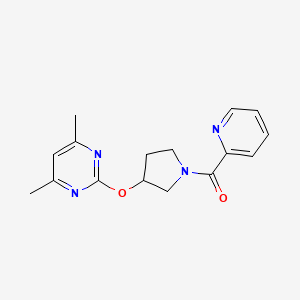![molecular formula C23H22F3N3O4 B2494628 N,N-diéthyl-2-[3-({[4-(trifluorométhoxy)phényl]carbamoyl}carbonyl)-1H-indol-1-yl]acétamide CAS No. 893982-03-1](/img/structure/B2494628.png)
N,N-diéthyl-2-[3-({[4-(trifluorométhoxy)phényl]carbamoyl}carbonyl)-1H-indol-1-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C23H22F3N3O4 and its molecular weight is 461.441. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés de la quinazoline, y compris ceux contenant une partie indole, ont démontré un potentiel antitumoral . Plus précisément, ce composé a été testé contre la lignée cellulaire MKN45 et présente une activité inhibitrice remarquable. En particulier, deux de ses dérivés surpassent les effets inhibiteurs du Géfitinib, un inhibiteur connu de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR-TKI). Une exploration plus approfondie de sa relation structure-activité pourrait conduire à de nouveaux candidats antitumoraux.
- L’échafaudage de la quinazoline du composé suggère un rôle potentiel dans l’inhibition de la phosphorylation de l’EGFR. Les EGFR-TKI sont largement utilisés en pratique clinique pour le traitement du cancer, et la structure unique de ce composé pourrait offrir des avantages par rapport aux médicaments existants .
- Compte tenu de la partie indole, les chercheurs pourraient étudier ses effets sur la croissance et le développement des plantes. Les dérivés de l’indole, tels que l’acide indole-3-acétique, jouent un rôle crucial en tant qu’hormones végétales .
- La voie de synthèse du composé implique plusieurs étapes, notamment la substitution nucléophile et l’amidation. Sa structure unique pourrait être exploitée pour d’autres applications de chimie préparative .
Activité Antitumorale
Inhibition de l’EGFR
Recherche sur les Hormones Végétales
Chimie Préparative
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to the presence of the indole nucleus , a common structure in many bioactive compounds.
Mode of Action
The presence of the indole nucleus and the trifluoromethoxy phenyl group suggests that the compound could interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given the structural features of the compound, it is plausible that it could affect a variety of pathways. The indole nucleus is a common feature in many bioactive compounds and is known to interact with various biochemical pathways . .
Propriétés
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O4/c1-3-28(4-2)20(30)14-29-13-18(17-7-5-6-8-19(17)29)21(31)22(32)27-15-9-11-16(12-10-15)33-23(24,25)26/h5-13H,3-4,14H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWSGOOTWSQONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
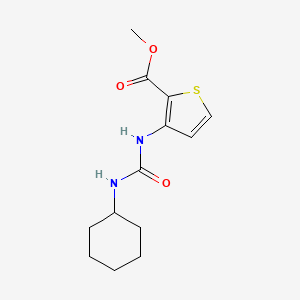
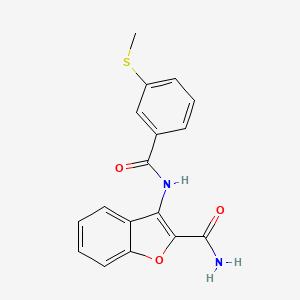
![6-Butan-2-yl-2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494551.png)
![diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2494553.png)
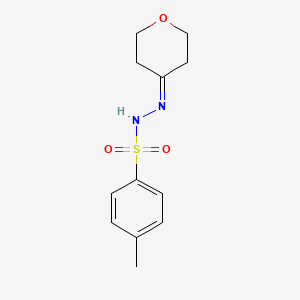

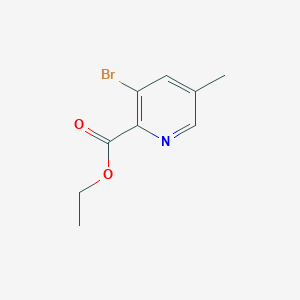
![(3R,4S)-1-Azaspiro[4.4]nonane-3,4-diol;hydrochloride](/img/structure/B2494557.png)
![2-(4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)phenyl)-2-methylpropanoic A+](/img/structure/B2494558.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B2494560.png)
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]pyrimidin-2-amine](/img/structure/B2494561.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2494562.png)

